(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a synthetic compound characterized by its complex structure, which includes a thiazole moiety, an isoxazole ring, and an acetamide group. This unique combination of functional groups suggests potential for diverse biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O3S2, with a molecular weight of 378.47 g/mol. The presence of heteroatoms in its structure enhances its reactivity and biological interactions. The thiazole ring is particularly noted for its medicinal properties, often linked to antimicrobial and anticancer activities.
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial effects against various bacterial strains. For instance, derivatives containing thiazole and isoxazole rings have shown promising results against Escherichia coli and Staphylococcus aureus, indicating that this compound may also exhibit similar inhibitory activities .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 15 µg/mL |
Compound B | S. aureus | 10 µg/mL |
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2... | TBD | TBD |
Anticancer Activity
Research indicates that compounds with structural similarities to (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2... exhibit anticancer properties by targeting various pathways involved in tumor growth. For example, certain thiazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells. The IC50 values for these compounds typically range from 1.1 µM to 4.24 µM, showcasing their potency compared to standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | MCF-7 | 1.1 |
Compound 2 | HCT-116 | 2.6 |
Compound 3 | HepG2 | 1.4 |
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2... | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis, particularly thymidylate synthase.
- Cell Cycle Arrest : By interfering with DNA synthesis, the compound can induce cell cycle arrest, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The structural features allow for interaction with bacterial cell membranes or enzymes critical for bacterial survival.
Research Findings and Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of compounds related to (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)... In one study, a series of thiazole derivatives were synthesized and tested for their antimicrobial and anticancer properties. The results indicated that specific modifications to the thiazole ring could enhance both antimicrobial efficacy and cytotoxicity against cancer cell lines .
Properties
IUPAC Name |
2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-21-12-6-4-5-7-13(12)26-17(21)19-16(23)10-25-9-15(22)18-14-8-11(2)24-20-14/h4-8H,3,9-10H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPNFPXCEOSLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.